- Method of producing aromatic diamines and triamines from aromatic nitro-compounds, Russian Federation, , ,
Cas no 92-87-5 (4-(4-aminophenyl)aniline)
4,4'-Commonly known as diaminobiphenyl"Benzidine",Is one of the derivatives of biphenyl,byIARCClass I carcinogens,Have a strong carcinogenic effect,Is an intermediate in dye synthesis,Significant health and environmental hazards.
2017year10month27day,The list of carcinogens published by the international agency for research on cancer of the World Health Organization is preliminarily sorted out for reference,4,4'-Diaminobiphenyl(Benzidine)In the list of class I carcinogens.
2017year10month27day,The list of carcinogens published by the international agency for research on cancer of the World Health Organization is preliminarily sorted out for reference,4,4'-Diaminobiphenyl(Benzidine)In the list of class I carcinogens.
4-(4-aminophenyl)aniline structure
4-(4-aminophenyl)aniline
4-(4-aminophenyl)aniline Properties
Names and Identifiers
-
- Benzidine
- 4,4'-Diaminobiphenyl
- 4-(4-aminophenyl)benzenamine
- 1,1'-Biphenyl-4,4'-diamine
- Benzidine solution
- 4,4'-Bianiline
- 4,4'-Biphenyldiamine
- 4,4-DiaMinobiphenyl
- 4,4'-Diaminodiphenyl
- biphenyl-4,4'-diamine
- Fast Corinth Base B
- p,p′-Bianiline
- p,p'-diaminobiphenyl
- p-Diaminodiphenyl
- C.I. 37225
- 4,4'-Diamino-1,1'-biphenyl
- C.I. Azoic diazo component 112
- Benzidine (8CI)
- 4,4′-Bianiline
- 4,4′-Biphenyldiamine
- 4,4′-Diamino-1,1′-biphenyl
- 4,4′-Diaminobenzidine
- 4,4′-Diaminobiphenyl
- 4,4′-Diaminodiphenyl
- 4,4′-Diphenylenediamine
- 4-(4-Aminophenyl)aniline
- 4′-Amino-[1,1′-biphenyl]-4-ylamine
- NSC 146476
- p,p′-Diaminobiphenyl
- 4,4'Biphenylenediamine
- 4-13-00-00364 (Beilstein Handbook Reference)
- 4, 4'-Biphenylenediamine
- SCHEMBL29021
- AKOS016402822
- W-204254
- Benzidine Solution, 2000 in Dichloromethane, 1 mL second source
- pDiaminodiphenyl
- Biphenyl, 4,4'diamino
- CHEBI:80495
- p,pBianiline
- NSC-146476
- Benzidine [UN1885] [Poison]
- [1,1'-biphenyl]-4,4'-diamine (ACD/Name 4.0)
- 4,4'Diaminodiphenyl
- (1,1'-Biphenyl)-4,4'-diamine (9CI)
- MFCD00039765
- Benzidine, >=98.0% (N)
- 26997-10-4
- BENZYDYNA (POLISH)
- HSDB 948
- 4,4'-Biphenylenediamine
- p,p'-diaminodiphenyl
- Benzydyna
- EN300-18328
- biphenyl -4,4'-ylenediamine
- p,p'-Dianiline
- Benzidin
- 4,4a(2)-Diamino-1,1a(2)-biphenyl
- Benzidine base
- 4'-Amino[1,1'-biphenyl]-4-ylamine (ACD/Name 4.0)
- Benzidine 2000 microg/mL in Dichloromethane
- 4,4'diaminobiphenyl
- Benzidina
- HMS3091M16
- BIDD:GT0832
- 1ST1202-100M
- NCGC00091340-01
- 4,4'-Diphenylenediamine
- SR-01000596939
- MLS002303016
- Biphenyl,4'-diamino-
- 4,4'Biphenyldiamine
- Oprea1_312205
- 4'-amino(1,1'-biphenyl)-4-ylamine
- IDI1_009986
- RCRA waste number U021
- UN 1885
- NS00010863
- pBenzidine
- UN1885
- p,p'-Bianiline
- SMR000033596
- BBL013163
- Benzidina [Italian]
- BIPHENYL,4,4'-DIAMINO
- BENZIDINE, DYES METABOLIZED TO [IARC]
- Z57901921
- 4,4'-Benzidine 10 microg/mL in Acetonitrile
- BENZIDINE [IARC]
- BENZIDIN (CZECH)
- p,p'Dianiline
- YSWG265
- DTXSID2020137
- DB-057341
- RCRA waste no. U021
- Biphenyl-4,4'-ylenediamine
- Benzidine, ISOPAC(R), >=98.0% (N)
- Benzidine Solution in Methanol, 100ug/mL
- NSC146476
- CAS-92-87-5
- CHEMBL15901
- Q410066
- Benzioine
- SR-01000596939-1
- 4.4'- diaminobiphenyl
- Benzydyna [Polish]
- 4,4'Bianiline
- NCGC00259908-01
- Benzidine, purum p.a., >=98.0% (N)
- CI 37225
- AS-17227
- WLN: ZR DR DZ
- PHENYLBUTAZONE IMPURITY E [EP IMPURITY]
- Benzidine, 95%
- PHENYLBUTAZONE IMPURITY E (EP IMPURITY)
- p,p-Bianiline
- Benzidin [Czech]
- F1679-0261
- 4'-Amino[1,1'-biphenyl]-4-ylamine
- {[1,} 1'-Biphenyl]-4,4'-diamine
- 4,4'-Diamonophenyl
- NCGC00091340-02
- NCGC00254474-01
- DTXCID80137
- CI Azoic diazo component 112
- [1,4'-diamine
- CCG-202856
- 4'-Amino[1,1'-biphenyl]-4-ylamine #
- ((1,) 1'-Biphenyl)-4,4'-diamine
- Tox21_202359
- CCRIS 71
- BENZIDINE, DYES METABOLIZED TO (IARC)
- NCI-C03361
- AC-907/25014310
- 4,4'-Benzidine
- Biphenyl, 4,4'-diamino-
- BENZIDINE [MI]
- 4,4'Diamino1,1'biphenyl
- AI3-00140
- 1,1'Biphenyl)4,4'diamine
- p-Benzidine
- BRN 0742770
- Benzidine (ACGIH:OSHA)
- EINECS 202-199-1
- [4-(4-aminophenyl)-phenyl]-amine
- 4,4'Diphenylenediamine
- NCGC00091340-03
- Biphenyl,4,4'-diamino-
- UNII-2X02101HVF
- BENZIDINE [HSDB]
- BENZIDINA (ITALIAN)
- BENZIDINE (IARC)
- A844372
- p,p'Diaminobiphenyl
- 4,4'-Benzidine 100 microg/mL in Acetonitrile
- (1,1'-Biphenyl)-4,4'-diamine
- [1,1'-Biphenyl]-4,4'-diamine
- IFLab1_004231
- STK317796
- AKOS000118878
- Tox21_300405
- 2X02101HVF
- Benzidine, analytical standard
- 92-87-5
- +Expand
-
- MFCD00039765
- HFACYLZERDEVSX-UHFFFAOYSA-N
- 1S/C12H12N2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,13-14H2
- NC1C=CC(C2C=CC(N)=CC=2)=CC=1
- 742770
Computed Properties
- 184.10000
- 2
- 2
- 1
- 145.969006
- 14
- 145
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0
Experimental Properties
- 3.68040
- 52.04000
- 13,1077
- 1.6266 (estimate)
- Slightly soluble< 0.1 g/100 ml at 22 º C
- 402 ºC
- 128 ºC
- 0.0±0.8 mmHg at 25°C
- Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
- 5000 μg/mL in methanol
- White or light pink crystalline powder, the commodity is brown or dark purple brown
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Insoluble in cold water, soluble in hot water, easily soluble in ethanol \ ether
- Sensitive to light
- 4.66(at 30℃)
- 1.25
4-(4-aminophenyl)aniline Security Information
- GHS07 GHS08 GHS09
- DC9625000
- 3
- 6.1(a)
- S53-S45-S60-S61-S36/37-S16-S7
- II
- R45; R22; R50/53
- T N
- UN 1885 6.1/PG 2
- H302,H350,H410
- P201,P273,P308+P313,P501
- 2-8°C
- II
- 45-11-23/24/25-39/23/24/25-51/53
- Danger
- 6.1
- 8
4-(4-aminophenyl)aniline Customs Data
- 2921590020
-
China Customs Code:
2921590020Overview:
2921590020 Benzidine (4,4' -Diaminobiphenyl].Regulatory conditions:89(Prohibited exports,Prohibited imports).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
8.Prohibited exports
9.Prohibited importsSummary:
2921590020 benzidine.supervision conditions:89(articles on the list of prohibited export goods,articles on the list of prohibited import goods).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
4-(4-aminophenyl)aniline Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Cesium carbonate , Ammonia Catalysts: Tetrabutylammonium bromide , Copper, [μ-[2,7-di(2-pyridinyl-κN)-1,8-naphthyridine-κN1:κN8]]-μ-hydroxy[μ-(2,2,… Solvents: Ethylene glycol ; 16 h, 140 °C
Reference
- Diamination of Phenylene Dihalides Catalyzed by a Dicopper ComplexJournal of Organic Chemistry, 2012, 77(15), 6653-6656,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (supported on polystyrene) Solvents: Ethanol ; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, cooled; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, cooled; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; cooled
Reference
- Highly Selective Synthesis of Hydrazoarenes from Nitroarenes via Polystyrene-Supported Au-Nanoparticle-Catalyzed Reduction: Application to Azoarenes, Aminoarenes, and 4,4'-DiaminobiarylsACS Omega, 2020, 5(13), 7576-7583,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Nickel , Gold Solvents: Dimethylformamide ; 17 h, 130 °C
Reference
- Synthesis of Ni@Au core-shell nanoparticles and its applications in Ullmann reaction as a synergistic catalystChinese Journal of Structural Chemistry, 2011, 30(8), 1122-1126,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tetramethylammonium hydroxide Solvents: Water ; rt → 55 °C; 55 °C → 75 °C
1.2 3 h, 75 °C; 8 h, 75 °C
1.3 Reagents: Hydrogen Catalysts: Nickel alloy, base, Ni 100,B 0.2,P 0.1,Sn 0.1 Solvents: Water ; 2.5 MPa, 70 °C
1.2 3 h, 75 °C; 8 h, 75 °C
1.3 Reagents: Hydrogen Catalysts: Nickel alloy, base, Ni 100,B 0.2,P 0.1,Sn 0.1 Solvents: Water ; 2.5 MPa, 70 °C
Reference
- Process for the preparation of 4-aminodiphenylamine, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Palladium titanium oxide (Pd0.03Ti0.97O1.97) Solvents: Water ; 2 h, 100 °C
Reference
- Ligand and Base Free Synthesis of Biaryls from Aryl Halides in Aqueous Media with Recyclable Ti0.97Pd0.03O1.97 CatalystCatalysis Letters, 2021, 151(11), 3313-3322,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Palladium Solvents: Ethanol ; 8 h, 60 °C
Reference
- Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki-Miyaura Cross-Coupling by One-Pot SynthesisSynlett, 2018, 29(6), 779-784,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Aluminum Catalysts: Palladium Solvents: Carbon dioxide , 1H-Imidazolium, 1-butyl-3-(4-sulfobutyl)-, sulfate (1:1) ; 5.0 MPa, rt; 5.0 MPa → 7.0 MPa, 65 °C; 16 h, 15.5 MPa, 65 °C
Reference
- An Economical, Green Pathway to Biaryls: Palladium Nanoparticles Catalyzed Ullmann Reaction in Ionic Liquid/ Supercritical Carbon Dioxide SystemAdvanced Synthesis & Catalysis, 2010, 352(18), 3275-3286,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrazine Catalysts: Palladium , Carbon nitride Solvents: Ethanol ; 4 h, 70 °C
Reference
- Carbon nitride supported palladium nanoparticles: An active system for the reduction of aromatic nitro-compoundsApplied Catalysis, 2016, 523, 31-38,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: 2565680-17-1 ; 16 h, rt
Reference
- Sulphonic acid functionalized porphyrin anchored with a meso-substituted triazolium ionic liquid moiety: a heterogeneous photo-catalyst for metal/base free C-C cross-coupling and C-N/C-H activation using aryl chloride under visible light irradiationNew Journal of Chemistry, 2020, 44(45), 19690-19712,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide , Ammonia Catalysts: Cuprous iodide Solvents: Water ; 24 h, 25 ± 3 °C
Reference
- CuI-nanoparticles-catalyzed selective synthesis of phenols, anilines, and thiophenols from aryl halides in aqueous solutionJournal of Organic Chemistry, 2011, 76(7), 2296-2300,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 24 h, rt
Reference
- A systematic study of the relationship between the high-frequency dielectric dissipation factor and water adsorption of polyimide filmsJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2023, 11(30), 10274-10281,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide ; 20 h, 110 °C
Reference
- Palladium nanoparticles immobilized on the magnetic few layer graphene support as a highly efficient catalyst for ligand free Suzuki cross coupling and homo coupling reactionsJournal of Organometallic Chemistry, 2019, 883, 78-85,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Alumina Solvents: Isopropanol , Benzene ; 4.2 min, 200 atm, 270 - 300 °C
Reference
- Stepwise selective reduction of polynitroarenes using isopropanol as a source of hydrogen in a flow-type reactor in the presence of aluminaJournal of Flow Chemistry, 2014, 4(3), 113-117,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 2 h, 80 °C
Reference
- Regioselective [5,5]-Sigmatropic Rearrangement Reactions of Aryl HydrazidesOrganic Letters, 2006, 8(10), 2047-2050,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Melamine (Co(OAc)2 complex, carbon-supported, pyrolyzed) , Carbon Solvents: Methanol ; 6 h, 40 °C; 40 °C → rt
1.2 Reagents: Hydrochloric acid ; overnight, pH 2, cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid ; overnight, pH 2, cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Reference
- Reusable Cobalt-Catalyzed Selective Transfer Hydrogenation of Azoarenes and NitroarenesJournal of Organic Chemistry, 2023, 88(14), 10048-10057,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Ruthenium, (benzo[h]quinolin-10-yl-C10,N1)carbonylchlorobis(triphenylphosphine)-… Solvents: Ethanol ; 24 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 20 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 20 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
Reference
- Bidentate Ru(II)-NC Complex as a Catalyst for Semihydrogenation of Azoarenes to Hydrazoarenes with EthanolOrganic Letters, 2022, 24(40), 7339-7343,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
1.2 Reagents: Sodium hydroxide ; basified, rt
1.2 Reagents: Sodium hydroxide ; basified, rt
Reference
- Variation of the Backbone Conjugation in NLO Model Compounds: Torsion-Angle-Restricted, Biphenyl-Based Push-Pull-SystemsEuropean Journal of Organic Chemistry, 2010, (6), 1096-1110,
4-(4-aminophenyl)aniline Raw materials
4-(4-aminophenyl)aniline Related Literature
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Yoshinori Hirai,Yasuhiro Uozumi Chem. Commun. 2010 46 1103
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Qun Guan,Guang-Bo Wang,Le-Le Zhou,Wen-Yan Li,Yu-Bin Dong Nanoscale Adv. 2020 2 3656
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Izumi Yonekawa,Katsuya Mutoh,Yoichi Kobayashi,Jiro Abe Photochem. Photobiol. Sci. 2018 17 290
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Doaa R. Ramadan,Aly A. Elbardan,Adnan A. Bekhit,Ayman El-Faham,Sherine N. Khattab New J. Chem. 2018 42 10676
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Afsaneh Farokhi,Hashem Shahroosvand,Gabriele Delle Monache,Melanie Pilkington,Mohammad Khaja Nazeeruddin Chem. Soc. Rev. 2022 51 5974
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Rong-Ran Liang,Shu-Yan Jiang,Ru-Han A,Xin Zhao Chem. Soc. Rev. 2020 49 3920
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Mathew D. Halls,Carl P. Tripp,H. Bernhard Schlegel Phys. Chem. Chem. Phys. 2001 3 2131
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Arbresha Muriqi,Maarit Karppinen,Michael Nolan Dalton Trans. 2021 50 17583
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Yasuhiko Shirota J. Mater. Chem. 2005 15 75
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Paul J. Low,Michael A. J. Paterson,Andrés E. Goeta,Dmitry S. Yufit,Judith A. K. Howard,Julian C. Cherryman,Daniel R. Tackley,Bev Brown J. Mater. Chem. 2004 14 2516
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